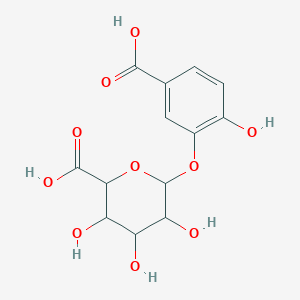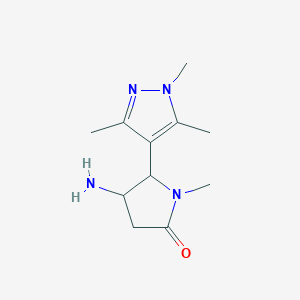
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexene ring with a methyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction.
Amine Introduction: The amine group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride: This compound features a different ring structure, leading to distinct chemical behavior and applications.
Uniqueness
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, trans stands out due to its specific structural features, such as the presence of a methyl group and an amine group on a cyclohexene ring
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
6-methylcyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-2-3-5-7(6)8;/h2-3,6-7H,4-5,8H2,1H3;1H |
InChI Key |
RNUVTKMNVCYQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


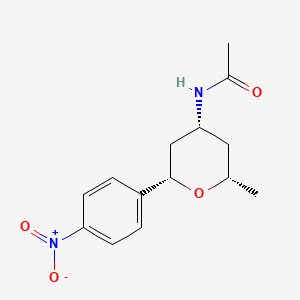
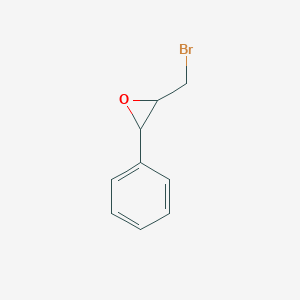
![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)
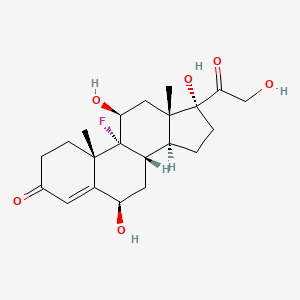
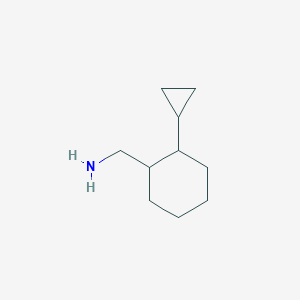
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
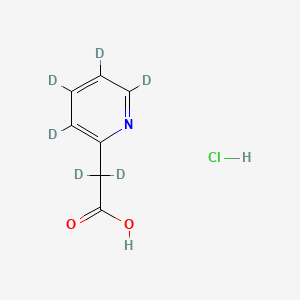
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
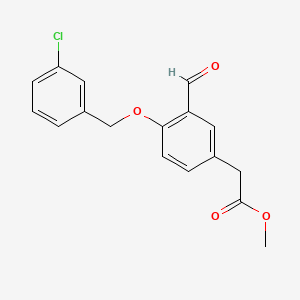
![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
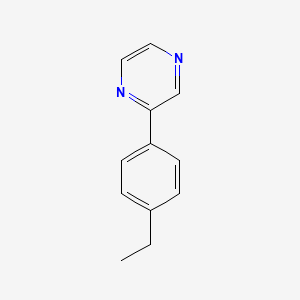
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
